molecular formula C22H21NO3 B12696596 Benzamide, 4-hydroxy-N-((3-(2-phenylethoxy)phenyl)methyl)- CAS No. 951248-25-2

Benzamide, 4-hydroxy-N-((3-(2-phenylethoxy)phenyl)methyl)-

Cat. No.: B12696596
CAS No.: 951248-25-2
M. Wt: 347.4 g/mol
InChI Key: VZKHCMVEWLIXIC-UHFFFAOYSA-N
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Description

Benzamide, 4-hydroxy-N-((3-(2-phenylethoxy)phenyl)methyl)- is an organic compound with the molecular formula C22H21NO3. This compound is a derivative of benzamide, featuring a hydroxy group and a phenylethoxy group attached to the benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 4-hydroxy-N-((3-(2-phenylethoxy)phenyl)methyl)- typically involves the reaction of 4-hydroxybenzamide with 3-(2-phenylethoxy)benzyl chloride in the presence of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF). The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Benzamide, 4-hydroxy-N-((3-(2-phenylethoxy)phenyl)methyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzamide, 4-hydroxy-N-((3-(2-phenylethoxy)phenyl)methyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzamide, 4-hydroxy-N-((3-(2-phenylethoxy)phenyl)methyl)- involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The hydroxy and phenylethoxy groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-N-(3-phenylpropyl)benzamide
  • N-Hydroxy-4-(®-3-methyl-2-phenylbutanoyl)benzamide
  • 4-Hydroxy-N-((3-(2-phenylethoxy)phenyl)methyl)benzamide

Uniqueness

Benzamide, 4-hydroxy-N-((3-(2-phenylethoxy)phenyl)methyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

951248-25-2

Molecular Formula

C22H21NO3

Molecular Weight

347.4 g/mol

IUPAC Name

4-hydroxy-N-[[3-(2-phenylethoxy)phenyl]methyl]benzamide

InChI

InChI=1S/C22H21NO3/c24-20-11-9-19(10-12-20)22(25)23-16-18-7-4-8-21(15-18)26-14-13-17-5-2-1-3-6-17/h1-12,15,24H,13-14,16H2,(H,23,25)

InChI Key

VZKHCMVEWLIXIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOC2=CC=CC(=C2)CNC(=O)C3=CC=C(C=C3)O

Origin of Product

United States

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